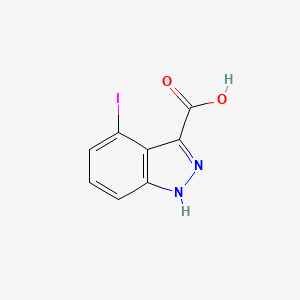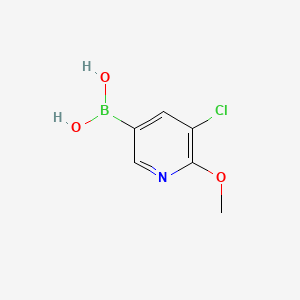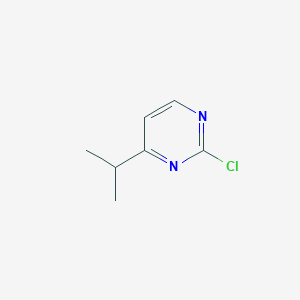![molecular formula C7H4ClIN2 B1593313 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 900514-08-1](/img/structure/B1593313.png)
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CIP) is a heterocyclic compound that has been studied for its potential applications in organic synthesis and for its biochemical and physiological effects. CIP is a member of the pyridine family, which consists of five-membered heterocyclic compounds with a nitrogen atom at the center and a ring of carbon and hydrogen atoms. CIP has a unique structure, with an iodine atom at the 3-position and a chlorine atom at the 5-position. Due to its versatile structure, CIP has been used in a variety of synthesis and research applications.
Aplicaciones Científicas De Investigación
FGFR4 Inhibitors
“5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine” derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells . FGFR4 is a member of the fibroblast growth factor receptor family, and its inhibition can be beneficial in the treatment of various cancers.
Human Neutrophil Elastase (HNE) Inhibitors
This compound has also been used as a new scaffold in research targeting human neutrophil elastase (HNE) . HNE is a serine protease implicated in the progression of inflammatory diseases, and its inhibition can help manage these conditions.
Anticancer Activity
Recent studies have shown that “1H-pyrrolo[2,3-b]pyridine” analogues, which would include “5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine”, have inhibitory activity against different cancer cell lines . This suggests potential applications in cancer therapy.
Kinase Inhibition
Derivatives of “5H-pyrrolo[2,3-b]pyridine” have shown activity in kinase inhibition . Kinases are enzymes that play key roles in cellular processes such as signal transduction, and their inhibition can be useful in treating diseases like cancer.
Treatment of Tenosynovial Giant Cell Tumor (TGCT)
Pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor, contains a “1H-pyrrolo[2,3-b]pyridine” moiety . This suggests that “5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine” could potentially be used in the development of similar drugs.
Antibacterial, Antifungal, and Antiviral Activities
While not directly related to “5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine”, it’s worth noting that pyrrolopyrazine derivatives, which share a similar structure, have exhibited antibacterial, antifungal, and antiviral activities . This suggests potential applications of “5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine” in the development of new antimicrobial and antiviral agents.
Propiedades
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOGEVTAZHIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640109 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
900514-08-1 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900514-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




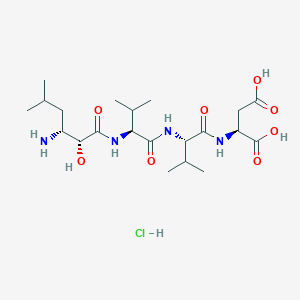
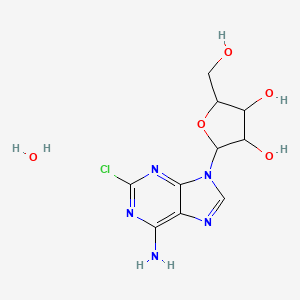



![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)
